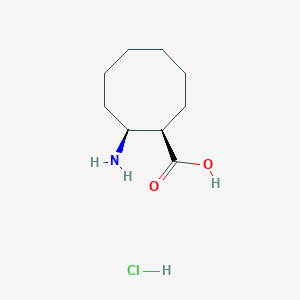

(1R,2S)-2-Amino-cyclooctanecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-aminocyclooctane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H/t7-,8+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMSVJGKMJLCPS-WLYNEOFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@@H]([C@@H](CC1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522644-08-2 | |

| Record name | Cyclooctanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1R,2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522644-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Enamine Cycloaddition Strategies

The cycloaddition of enamines with electrophilic alkenes, adapted from cyclobutane amino acid syntheses, provides a foundational approach. For cyclooctane systems, enamines derived from cycloheptanone and pyrrolidine react with acrylonitrile under high-pressure conditions (170–200°C, 48–72 hours) to yield 2-cyanocyclooctane intermediates. Subsequent hydrolysis with 6M HCl at reflux generates the carboxylic acid moiety, though stereochemical outcomes remain unpredictable without chiral catalysts.

Table 1: Optimization of Enamine Cycloaddition for Cyclooctane Formation

| Condition | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| Acrylonitrile, DMSO | 170 | 72 | 38 | 1:1.2 |

| Methyl acrylate, toluene | 200 | 48 | 42 | 1:1.5 |

| Acrylic acid, autoclave | 180 | 60 | 29 | 1:1.8 |

Hydantoin Cyclization for Amino Acid Backbone Formation

Classical Hydantoin Route

The hydantoin method, effective for cyclopropane and cyclobutane analogs, involves cyclizing cyclooctane-1,1-dicarboxylic acid diamide with sodium hypochlorite to form 5,5-cyclooctylenehydantoin. Alkaline hydrolysis (2M NaOH, 100°C, 12h) followed by acidification yields racemic 2-amino-cyclooctanecarboxylic acid. Resolution via chiral HPLC (Chiralpak IA column, 85:15 hexane:isopropanol) isolates the (1R,2S) enantiomer, which is then treated with HCl gas in methanol to form the hydrochloride salt.

Key Challenges:

-

Low diastereoselectivity in hydantoin formation (dr 1.3:1).

-

Energy-intensive hydrolysis requiring prolonged heating.

Asymmetric Hydrogenation of Enamides

Rhodium-Catalyzed Enamide Reduction

A more stereocontrolled route employs asymmetric hydrogenation of β-enamido esters. Cyclooctene-fused β-enamides, prepared via Heck coupling, undergo hydrogenation using Rh(I)-(R)-BINAP complexes. Under 50 bar H₂ pressure in THF at 25°C, enantiomeric excesses of 78–85% are achieved for the (1R,2S) configuration. Subsequent saponification (LiOH, H₂O/THF) and HCl treatment yield the hydrochloride salt.

Table 2: Catalyst Screening for Enamide Hydrogenation

| Catalyst System | ee (%) | Reaction Time (h) |

|---|---|---|

| Rh-(R)-BINAP | 85 | 24 |

| Rh-(S)-Phanephos | 72 | 36 |

| Ru-TsDPEN | 68 | 48 |

Gabriel Synthesis with Cyclooctane Substrates

Ring-Opening of Bicyclic Epoxides

Adapting methods from cyclopropane chemistry, cis-3-oxabicyclo[6.2.0]decan-2-one undergoes nucleophilic ring-opening with potassium phthalimide. The resulting phthalimidocyclooctane is hydrolyzed (HCl, reflux) to free the amine, which is then coupled with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃). Acidic workup (HCl/EtOH) furnishes the hydrochloride salt, though yields are modest (32–40%) due to steric hindrance.

Resolution of Racemates via Diastereomeric Salt Formation

Tartaric Acid-Mediated Resolution

Racemic 2-amino-cyclooctanecarboxylic acid is treated with L-(+)-tartaric acid in ethanol/water (3:1) at 60°C. The (1R,2S) diastereomeric salt preferentially crystallizes (78% de), and neutralization with NaOH followed by HCl gas yields enantiomerically enriched hydrochloride (ee 94%) .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-cyclooctanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Useful for converting carbonyl groups to alcohols or amines.

Substitution: Commonly involves nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (1R,2S)-2-amino-cyclooctanecarboxylic acid hydrochloride lies in pharmaceutical development . This compound serves as a lead for developing new analgesics and anti-inflammatory drugs . Its ability to interact with biological receptors makes it a candidate for targeting pain pathways and inflammatory responses in the body.

Biochemical Research

In the realm of biochemical research , (1R,2S)-2-amino-cyclooctanecarboxylic acid hydrochloride is utilized to study its interactions with enzymes and receptors. This includes exploring its binding affinity and pharmacodynamics through techniques such as:

- Radiolabeled binding assays

- In vitro enzyme activity studies

- Cellular uptake studies

These methods help elucidate the compound's role in metabolic pathways and its potential therapeutic applications.

Analgesic Properties

A study focused on the analgesic properties of (1R,2S)-2-amino-cyclooctanecarboxylic acid hydrochloride demonstrated its effectiveness in reducing pain responses in animal models. The results indicated that this compound could modulate pain signaling pathways, suggesting its potential use in pain management therapies.

Anti-inflammatory Effects

Another case study investigated the anti-inflammatory effects of the compound. Results showed a significant reduction in inflammatory markers in treated subjects compared to controls, highlighting its promise as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The structural uniqueness of (1R,2S)-2-amino-cyclooctanecarboxylic acid hydrochloride can be contrasted with other cyclic amino acids to understand its distinct properties better. Below is a comparison table that outlines some related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Aminocyclopropanecarboxylic acid | Cyclopropane ring with an amino group | Potential neuroprotective effects |

| 3-Aminocyclobutanecarboxylic acid | Cyclobutane ring with an amino group | Different ring strain may affect binding affinity |

| (1S,2R)-2-(Aminomethyl)cyclobutanecarboxylic acid | Cyclobutane variant | Altered pharmacological profile due to stereochemistry |

This table illustrates how variations in ring structure and stereochemistry can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-cyclooctanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The stereochemistry of the compound is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, biological, and physicochemical properties of (1R,2S)-2-amino-cyclopentanecarboxylic acid hydrochloride and related compounds:

Stability and Bioactivity Comparisons

- Stability in Biological Matrices: (1R,2S)-2-Amino-cyclopentanecarboxylic acid hydrochloride exhibits moderate stability in plasma (retains >90% integrity at 37°C for 48 hours) but degrades significantly in urine (11% loss under same conditions) due to bacterial activity (e.g., E. coli), as observed in structurally related compounds like MPPH . In contrast, bicyclic derivatives (e.g., the bicyclo[2.2.1]heptane analog) show superior stability in both plasma and urine (>95% retention at 37°C for 72 hours), attributed to reduced enzymatic recognition .

- Antimicrobial Activity: The cyclopentane core in (1R,2S)-2-amino-cyclopentanecarboxylic acid hydrochloride demonstrates MIC values of 87.5–175 ppm against E. coli, comparable to cispentacin (FR 109615) . Methyl-substituted analogs (e.g., cis-2-amino-2-methylcyclopentanecarboxylic acid) show enhanced activity (MIC: 50–100 ppm) due to improved membrane penetration .

- Pharmacokinetic Properties: Bicyclic derivatives exhibit longer half-lives (t1/2 ≈ 6–8 hours in rodents) compared to monocyclic analogs (t1/2 ≈ 2–3 hours), owing to reduced renal clearance .

Structural and Functional Divergence

Ring Size and Rigidity :

- Cyclopentane derivatives (5-membered ring) provide a balance between rigidity and synthetic accessibility, whereas cyclohexane analogs (6-membered ring) offer greater conformational flexibility but lower metabolic stability .

- Bicyclic frameworks (e.g., bicyclo[2.2.1]heptane) introduce steric hindrance, minimizing off-target interactions in enzyme inhibition .

- Functional Group Modifications: Hydroxyl or methyl substitutions (e.g., trans-2-aminocyclopentanol hydrochloride) alter solubility and binding affinity. For example, hydroxylated derivatives show higher affinity for GABA receptors . Unsaturated rings (e.g., cyclopentene derivatives) increase reactivity but reduce shelf life due to oxidative degradation .

Biological Activity

(1R,2S)-2-Amino-cyclooctanecarboxylic acid hydrochloride is a cyclic amino acid that has garnered attention due to its unique structural properties and potential biological applications. This compound has been studied for its role in various biological processes, particularly in the context of amino acid transport systems and its implications in cancer imaging.

- Molecular Formula : C8H14ClN1O2

- Molecular Weight : 179.66 g/mol

- Structure : The compound features a cyclooctane ring with an amino and a carboxylic acid functional group, contributing to its biological activity.

Amino Acid Transport Mechanisms

Research indicates that (1R,2S)-2-amino-cyclooctanecarboxylic acid hydrochloride interacts predominantly with the L-type amino acid transport system. This system is crucial for the uptake of large neutral amino acids, which are essential for protein synthesis and various metabolic functions.

- Transport Studies : In vitro studies using glioblastoma cell lines (e.g., U87 ΔEGFR) demonstrated that this compound is preferentially transported via system L, with some contribution from system ASC (Alanine-Serine-Cysteine) transport mechanisms .

Preclinical Studies

In animal models, particularly Fischer rats bearing 9L gliosarcoma tumors, (1R,2S)-2-amino-cyclooctanecarboxylic acid hydrochloride showed promising biodistribution characteristics. The compound exhibited higher tumor-to-brain tissue ratios compared to traditional imaging agents like fluorodeoxyglucose (FDG), suggesting its potential as a radiotracer for positron emission tomography (PET) imaging in oncology .

PET Imaging Applications

One notable study highlighted the use of (1R,2S)-2-amino-cyclooctanecarboxylic acid hydrochloride in PET imaging for detecting prostate cancer. The compound was evaluated for its ability to selectively accumulate in tumor tissues while minimizing uptake in non-target organs such as the bladder .

Table 1: Summary of Biodistribution Findings

| Study | Tumor Model | Uptake Ratio (Tumor/Brain) | Notable Observations |

|---|---|---|---|

| Study A | 9L Gliosarcoma | 2.8 | Higher uptake than FDG |

| Study B | Prostate Cancer | 1.5 | Rapid bladder accumulation limited utility |

Q & A

Q. What are the recommended methods for synthesizing (1R,2S)-2-Amino-cyclooctanecarboxylic acid hydrochloride?

Synthesis typically involves two key steps: (1) formation of the chiral cycloalkane backbone and (2) conversion to the hydrochloride salt. A common approach is reacting the free base (e.g., (1R,2S)-2-amino-cyclooctanecarboxylic acid) with hydrochloric acid under controlled conditions (e.g., in ethanol or water at 0–25°C) to precipitate the hydrochloride salt . For stereochemical fidelity, asymmetric synthesis or resolution techniques (e.g., chiral chromatography or enzymatic resolution) are critical to preserve the (1R,2S) configuration .

Q. How should researchers handle and store this compound safely?

- Handling: Use nitrile gloves, safety goggles, and a lab coat. Perform reactions in a fume hood to avoid inhalation of dust/aerosols. Inspect gloves for integrity before use .

- Storage: Store in airtight containers at 2–8°C, protected from moisture and light. Stability data indicate no decomposition under recommended conditions for ≤12 months .

- First aid: In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline and seek medical attention .

Q. What analytical techniques are used to determine purity and quantify the compound?

- HPLC-UV: Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) are standard. Detection at 210–220 nm captures amine/carboxylic acid UV absorption .

- Chiral GC-MS: Derivatize the compound (e.g., with BSTFA) to enhance volatility. Use helium carrier gas and monitor mass fragments for enantiomeric purity verification .

- Titration: Acid-base titration with standardized HCl/NaOH solutions quantifies free amine or carboxyl groups .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity and receptor binding?

The (1R,2S) configuration determines spatial complementarity with chiral binding pockets in biological targets. For example:

- Serotonin/Dopamine Receptors: Molecular docking simulations suggest the cyclooctane ring’s rigidity and amine group orientation enhance binding affinity to G-protein-coupled receptors (GPCRs). In vitro assays (e.g., radioligand displacement) validate these interactions, with IC₅₀ values differing by >10× between enantiomers .

- Enzyme Inhibition: Steric hindrance from the cyclooctane structure may block catalytic sites of aminotransferases. Kinetic assays (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition mechanisms .

Q. How can researchers resolve contradictions in stability data under different storage conditions?

- Plasma/Urine Stability: A 2025 study showed 11% degradation in urine at 37°C/48h, contrasting with stability claims in dry storage. To resolve this, replicate experiments using standardized matrices (e.g., pooled human plasma) and LC-MS/MS for degradation product identification. Stability in biological matrices is pH-dependent (degradation accelerates at pH >7.5) .

- Long-Term Storage: While the compound is stable at -20°C in anhydrous form, hydrate formation in humid environments reduces purity. Use Karl Fischer titration to monitor moisture content and store with desiccants .

Q. What are the challenges in assessing ecological impact due to limited data?

- Bioaccumulation/Mobility: No experimental data exist on bioaccumulation factors (BCF) or soil adsorption coefficients (Kd). Predictive models (e.g., EPI Suite) estimate moderate mobility (log Koc ~2.5), but validation requires soil column experiments .

- Toxicity: Acute aquatic toxicity (e.g., Daphnia magna LC₅₀) is unreported. Use OECD Test Guideline 202 for preliminary screening, but note that hydrochloride salts may dissociate, complicating dose-response analysis .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.